[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl](2,6-dichloropyridin-3-yl)methanone
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Overview
Description
4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone: is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a dichloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Piperazine Ring Formation: Piperazine can be synthesized by reacting ethylenediamine with diethylene glycol.
Coupling Reactions: The benzothiazole and piperazine rings are then coupled with the dichloropyridine moiety using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring.
Reduction: Reduction reactions can occur at the dichloropyridine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions of the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: Can result in the formation of amines or alcohols.
Substitution: Can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential pharmaceutical applications.
Biology
Biological Activity Studies: It can be used in studies to evaluate its biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a therapeutic effect. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: A well-known antipsychotic that also features a piperazine ring.
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole, which share the benzothiazole ring structure.
Uniqueness
Structural Complexity: The combination of benzothiazole, piperazine, and dichloropyridine moieties makes this compound unique.
Properties
Molecular Formula |
C17H14Cl2N4OS |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone |
InChI |
InChI=1S/C17H14Cl2N4OS/c18-14-6-5-12(15(19)20-14)17(24)23-9-7-22(8-10-23)16-11-3-1-2-4-13(11)25-21-16/h1-6H,7-10H2 |
InChI Key |
AWZPFWNUGYUYLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)C4=C(N=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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